(R)-(4-Fluorophenyl)oxirane

Vue d'ensemble

Description

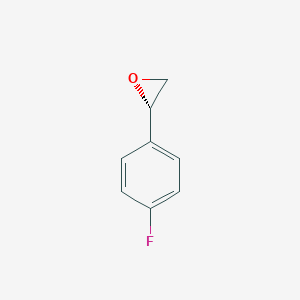

“®-(4-Fluorophenyl)oxirane” is a type of oxirane, also known as an epoxide. Oxiranes are cyclic ethers with a three-membered ring consisting of two carbon atoms and one oxygen atom . They are highly reactive due to the substantial ring strain in their structure .

Molecular Structure Analysis

The molecular structure of oxiranes, such as “®-(4-Fluorophenyl)oxirane”, is characterized by a three-membered ring consisting of one oxygen atom and two carbon atoms . This triangular structure has substantial ring strain, making oxiranes highly reactive .Chemical Reactions Analysis

Oxiranes are known to undergo a wide variety of ring-opening reactions with a broad range of electrophiles and nucleophiles . These reactions can provide new routes to other heterocyclic ring systems and functional groups .Physical And Chemical Properties Analysis

Oxiranes, including “®-(4-Fluorophenyl)oxirane”, are typically colorless and nonpolar . They often have low molecular weights and can be volatile . The physical and chemical properties of specific oxiranes can vary depending on their exact molecular structure .Applications De Recherche Scientifique

Ring Expansion Reactions

Oxiranes, including ®-(4-Fluorophenyl)oxirane, are important heterocycles present in numerous natural products and are versatile starting materials for a wide variety of ring opening and ring-expansion reactions . The majority of these advances employ oxirane substrates, the discussion of which is broken into five thematic sections representing insertions, cascades, metal-free, metal-catalyzed, and miscellaneous strategies .

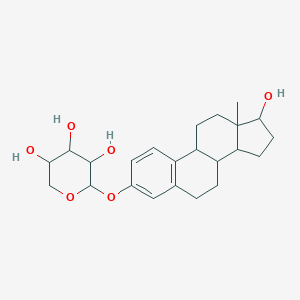

Bioactive Steroids Bearing Oxirane Ring

This compound is also used in the synthesis of bioactive steroids bearing an oxirane ring . These natural compounds are derived from fungi, fungal endophytes, as well as extracts of plants, algae, and marine invertebrates . Notable properties observed among these compounds include strong anti-inflammatory, antineoplastic, antiproliferative, anti-hypercholesterolemic, antiparkinsonian, diuretic, anti-eczematic, anti-psoriatic, and various other activities .

Carbonylation and CO2 Fixation of Oxirane Substrates

The carbonylation reaction of oxirane substrates is another application of ®-(4-Fluorophenyl)oxirane . This reaction benefits from coordinating ethereal solvents, which are believed to stabilize the intermediate aluminum complexes .

Enhancing Kinetics and Improving Physical Properties

Combining oxiranes with oxetanes can enhance the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films . This approach reduces illumination time and exploits dark cure in these systems .

Synthesis of Other Chemical Compounds

®-(4-Fluorophenyl)oxirane can be used as a starting material in the synthesis of other chemical compounds. However, it’s important to note that any form of bodily introduction of these products into humans or animals is strictly prohibited by law.

Antifungal, Antibacterial, and Antiviral Activities

Steroids containing an oxirane ring, such as ®-(4-Fluorophenyl)oxirane, have shown antifungal, antibacterial, and antiviral activities . This makes them of interest in the development of new therapeutic interventions .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Recent research has explored the biological activity and structural diversity of steroids and related isoprenoid lipids, with a particular focus on compounds containing an oxirane ring . These natural compounds are derived from fungi, fungal endophytes, as well as extracts of plants, algae, and marine invertebrates . The future directions in this field could involve further exploration of the biological activity of natural steroids containing an oxirane ring .

Propriétés

IUPAC Name |

(2R)-2-(4-fluorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVNPQMUUHPPOK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427480 | |

| Record name | (R)-(4-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(4-Fluorophenyl)oxirane | |

CAS RN |

134356-73-3, 134356-74-4 | |

| Record name | (R)-(4-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(4-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(4-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.